molecular formula C13H13NO B057336 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 83-18-1

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B057336
CAS No.: 83-18-1
M. Wt: 199.25 g/mol
InChI Key: LNROIXNEIZSESG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68230. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in the discovery of pyrrolone antimalarials , suggesting that it may interact with targets relevant to the malaria parasite.

Mode of Action

As a reagent in the discovery of pyrrolone antimalarials , it is likely that it interacts with its targets to inhibit the growth or development of the malaria parasite

Biochemical Pathways

Given its use in the discovery of pyrrolone antimalarials , it may impact pathways related to the life cycle of the malaria parasite. The downstream effects of these pathway alterations would likely contribute to the antimalarial activity of the resulting compounds.

Result of Action

Given its use in the discovery of pyrrolone antimalarials , it can be inferred that the compound’s action results in the inhibition of the malaria parasite’s growth or development.

Properties

IUPAC Name

2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNROIXNEIZSESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058887
Record name 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-18-1
Record name 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde
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Record name 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde
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Record name 83-18-1
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Record name 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-
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Record name 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-
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Record name 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde
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Record name 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

To a well stirred solution of 2,5-dimethyl-1-phenyl-1H-pyrrole (7.65 g, 44.7 mmol) and DMF (3.6 g, 49.2 mmol) in 70 mL of dry toluene, phosphorus oxychloride (6.9 g, 44.7 mmol) was added in small portions. The mixture was heated to 80° C. for 3 hrs. The solution was allowed to cool to room temperature, then 100 mL of saturated aqueous Na2CO3 was added. The aqueous layer was extracted with EtOAc (100 mL×3). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure, the residue was purified by column chromatography (hexane:EtOAc=10:1) to give 2.6 g of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (29%). MS [M++1]=200, LC-MS: tR=1.96 mm.
Quantity
7.65 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde improve the performance of bilirubin oxidase biocathodes?

A1: this compound acts as a functional analogue of bilirubin, the natural substrate of bilirubin oxidase (BOx) []. When incorporated into the multi-wall carbon nanotube (MWNT) matrix alongside 1-pyrenebutanoic acid, succinimidyl ester (PBSE), it facilitates the proper orientation of BOx upon immobilization []. This enhanced orientation leads to improved enzyme/electrode interactions, significantly boosting the catalytic current generated by the biocathode [].

Q2: What is the significance of combining this compound with PBSE in this application?

A2: The combination of this compound and PBSE offers a two-pronged approach to enhancing biocathode performance. PBSE acts as a cross-linker, ensuring stable covalent attachment of BOx to the MWNT matrix []. Meanwhile, this compound, by mimicking bilirubin, promotes favorable BOx orientation for optimal electron transfer []. This synergistic effect results in a significant increase in current density compared to using either compound alone [].

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